molecular formula C14H15N B13304956 2-Ethyl-5-phenylaniline

2-Ethyl-5-phenylaniline

Cat. No.: B13304956
M. Wt: 197.27 g/mol
InChI Key: UAWXXUGIRQEIKT-UHFFFAOYSA-N
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Description

2-Ethyl-5-phenylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features an ethyl group at the second position and a phenyl group at the fifth position on the aniline ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-phenylaniline can be achieved through several methods:

Industrial Production Methods: Industrial production often employs the palladium-catalyzed amination method due to its efficiency and high yield. The reaction conditions typically involve the use of palladium acetate as a catalyst, a suitable base like potassium carbonate, and a solvent such as toluene under an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-5-phenylaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-Ethyl-5-phenylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-ethyl-5-phenylaniline

InChI

InChI=1S/C14H15N/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3

InChI Key

UAWXXUGIRQEIKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

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